(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol
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Overview
Description
(1R,2R,6S)-7-oxabicyclo[410]heptan-2-ol is an organic compound with a unique structure featuring an epoxy group and a hydroxyl group on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol typically involves the epoxidation of cyclohexene followed by hydroxylation. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to epoxidize cyclohexene, forming the epoxycyclohexane intermediate. This intermediate is then subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxy group can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of 1,2-cyclohexanediol.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: Similar structure but lacks the epoxy group.
Cyclohexanone: Contains a ketone group instead of an epoxy and hydroxyl group.
Cyclohexanol: Contains only a hydroxyl group without the epoxy group.
Uniqueness
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol is unique due to the presence of both an epoxy and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
CAS No. |
26828-72-8 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(1R,2R,6S)-7-oxabicyclo[4.1.0]heptan-2-ol |
InChI |
InChI=1S/C6H10O2/c7-4-2-1-3-5-6(4)8-5/h4-7H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
NTUQPJNKERXQPA-NGJCXOISSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H](C1)O2)O |
Canonical SMILES |
C1CC(C2C(C1)O2)O |
Origin of Product |
United States |
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